

Mal-PEG11-mal: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Mal-PEG11-mal**

Cat. No.: **B12417646**

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CAS Number: 854753-78-9

This in-depth technical guide provides essential information on **Mal-PEG11-mal**, a homobifunctional crosslinker, for researchers, scientists, and drug development professionals. This document covers the compound's chemical properties, supplier information, detailed experimental protocols for key applications, and a visual representation of a typical bioconjugation workflow.

Core Properties and Supplier Information

Mal-PEG11-mal, also known as Maleimide-PEG11-Maleimide, is a chemical tool widely used in bioconjugation. It features two maleimide groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The maleimide groups exhibit high reactivity and specificity towards sulphydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, forming stable thioether bonds. This specificity allows for the precise and covalent linking of molecules.

Quantitative Data Summary

Property	Value	Reference
CAS Number	854753-78-9	[1] [2]
Molecular Formula	C38H62N4O17	[1]
Molecular Weight	846.92 g/mol	[1]
Appearance	White to off-white solid	[2]
Solubility	Water, DMSO, DMF	General knowledge from product descriptions
Reactive Groups	Maleimide (x2)	General knowledge
Spacer Arm	11-unit Polyethylene Glycol (PEG)	General knowledge
Reactive Towards	Sulfhydryl (thiol) groups (-SH)	General knowledge
Optimal Reaction pH	6.5 - 7.5	General knowledge from product descriptions

Verified Suppliers

A number of chemical suppliers offer **Mal-PEG11-mal**. Researchers are advised to request certificates of analysis to ensure product quality and purity.

- Biosynth
- PurePEG
- MedKoo Biosciences
- Sigma-Aldrich
- BroadPharm
- Creative PEGWorks
- Thermo Fisher Scientific

Experimental Protocols

The following are detailed methodologies for common applications of **Mal-PEG11-mal**. These protocols are generalized and may require optimization for specific molecules and experimental conditions.

General Protocol for Protein-Protein Conjugation

This protocol outlines the crosslinking of two different proteins, one of which must possess a free thiol group.

Materials:

- **Mal-PEG11-mal**
- Protein A (with available thiol groups)
- Protein B (to be conjugated to Protein A)
- Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5, containing 1-10 mM EDTA.
- Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
- Quenching solution: 1 M β -mercaptoethanol or cysteine.
- Desalting columns or dialysis equipment.

Procedure:

- Preparation of Protein A:
 - Dissolve Protein A in conjugation buffer.
 - If Protein A has disulfide bonds that need to be reduced to expose thiol groups, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
 - Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

- Reaction with **Mal-PEG11-mal**:
 - Immediately after desalting, add a 10-20 fold molar excess of **Mal-PEG11-mal** to the solution of Protein A.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Removal of Excess Crosslinker:
 - Remove unreacted **Mal-PEG11-mal** using a desalting column or dialysis against the conjugation buffer.
- Conjugation with Protein B:
 - If Protein B does not have a free thiol, it must be thiolated first using a suitable reagent (e.g., Traut's reagent).
 - Add the maleimide-activated Protein A to a solution of Protein B (containing free thiols) at a desired molar ratio.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching:
 - Quench any unreacted maleimide groups by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
- Purification:
 - Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to separate the desired conjugate from unconjugated proteins and reagents.

Preparation of Antibody-Drug Conjugates (ADCs)

This protocol describes the conjugation of a cytotoxic drug to an antibody.

Materials:

- Antibody (e.g., IgG)
- **Mal-PEG11-mal**
- Thiol-containing cytotoxic drug
- Reduction Buffer: Phosphate buffer with EDTA, pH 7.5.
- Conjugation Buffer: PBS, pH 7.2.
- Reducing agent: DTT or TCEP.
- Quenching solution: N-acetylcysteine.
- Purification system (e.g., SEC-HPLC).

Procedure:

- Antibody Reduction:
 - Dissolve the antibody in the reduction buffer.
 - Add a controlled molar excess of DTT or TCEP to partially reduce the interchain disulfide bonds in the hinge region. The amount of reducing agent will determine the final drug-to-antibody ratio (DAR).
 - Incubate at 37°C for 30-90 minutes.
 - Remove the reducing agent by buffer exchange into the conjugation buffer using a desalting column.
- Conjugation:
 - Dissolve the thiol-containing drug and **Mal-PEG11-mal** in an appropriate organic solvent (e.g., DMSO) and then add to the reduced antibody solution. A slight molar excess of the drug-linker conjugate over the available thiol groups is typically used.

- Incubate the reaction for 1-4 hours at room temperature or 4°C.
- Quenching:
 - Add a molar excess of N-acetylcysteine to quench unreacted maleimide groups.
- Purification:
 - Purify the ADC using SEC-HPLC or other chromatographic methods to remove unconjugated drug-linker and aggregated antibody.
 - Characterize the final ADC to determine the DAR and purity.

Formation of PEG Hydrogels

This protocol describes the formation of a hydrogel by crosslinking a thiol-containing polymer with **Mal-PEG11-mal**.

Materials:

- **Mal-PEG11-mal**
- Thiol-functionalized polymer (e.g., PEG-dithiol, thiolated hyaluronic acid).
- Phosphate buffer, pH 7.4.

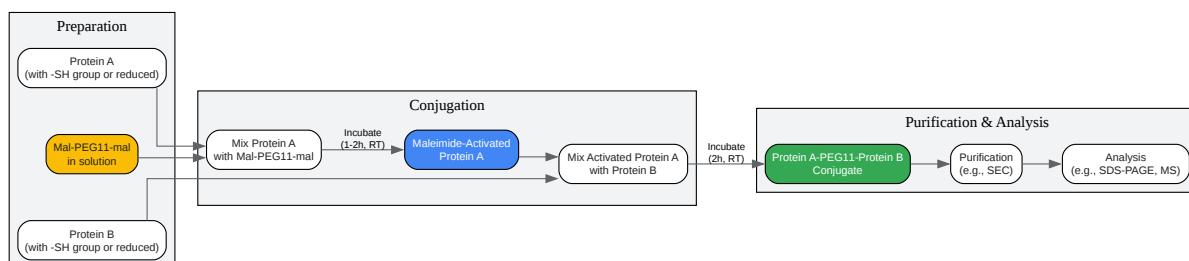
Procedure:

- Prepare Precursor Solutions:
 - Dissolve the thiol-functionalized polymer in the phosphate buffer to the desired concentration.
 - Dissolve **Mal-PEG11-mal** in a separate vial of phosphate buffer to the desired concentration.
- Hydrogel Formation:
 - Quickly and thoroughly mix the two precursor solutions.

- The gelation time will depend on the concentration of the precursors and the pH of the solution. Gelation can occur within minutes.
- Application:
 - The hydrogel can be used for various applications, such as 3D cell culture (if precursors are sterile and mixed with cells) or as a scaffold for tissue engineering.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for bioconjugation using **Mal-PEG11-mal**. As **Mal-PEG11-mal** is a synthetic linker, it does not directly participate in biological signaling pathways. Instead, it is a tool to create conjugates that can then be used to study or influence such pathways.



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References

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- 2. benchchem.com [benchchem.com]
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